3-甲酰基-2-(三丁基锡)呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

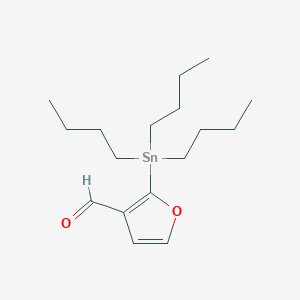

3-Formyl-2-(tributylstannyl)furan is an organotin compound that belongs to the class of furan derivatives. It is characterized by the presence of a formyl group at the 3-position and a tributylstannyl group at the 2-position of the furan ring. This compound is commonly used in various fields of research, including medical, environmental, and industrial studies.

科学研究应用

3-甲酰基-2-(三丁基锡)呋喃:是一种可能在多个科学研究领域具有应用的专业化学化合物。虽然搜索没有找到这种特定化合物的具体应用,但我们可以根据呋喃衍生物和有机锡化合物的通用性质和反应性推断其潜在用途。以下是一些潜在的应用领域:

有机合成中间体

呋喃衍生物常被用作有机合成的中间体,因为它们能够进行各种化学反应。 它们可以参与 Suzuki-Miyaura 交叉偶联反应,这种反应对于构建复杂的有机分子非常有用 .

材料科学

呋喃衍生物可用于开发新型材料,包括聚合物和树脂。 例如,糠醛参与合成环氧树脂和其他聚合物 .

抗菌剂

最近的研究表明,呋喃衍生物可以表现出抗菌特性,使其成为抗菌剂开发的候选者 .

能源研究

作用机制

Mode of Action

It’s known that organotin compounds like tributyltin can interact with biological targets through coordination chemistry .

Biochemical Pathways

Organotin compounds are known to interfere with various biochemical processes, but the exact pathways for this specific compound need further investigation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Formyl-2-(tributylstannyl)furan . .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-2-(tributylstannyl)furan typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The reaction conditions often include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for 3-Formyl-2-(tributylstannyl)furan are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive nature

属性

IUPAC Name |

2-tributylstannylfuran-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3O2.3C4H9.Sn/c6-3-5-1-2-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLADFMBEILHNON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CO1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449870 |

Source

|

| Record name | 2-(Tributylstannyl)furan-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130056-68-7 |

Source

|

| Record name | 2-(Tributylstannyl)furan-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。